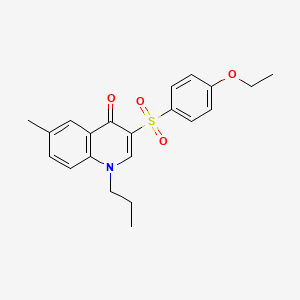![molecular formula C19H17NO5 B2951046 2H-1,4-Benzoxazin-3(4H)-one, 8-methoxy-6-[3-(4-methoxyphenyl)-3-oxo-1-propen-1-yl]- CAS No. 1706522-37-3](/img/structure/B2951046.png)
2H-1,4-Benzoxazin-3(4H)-one, 8-methoxy-6-[3-(4-methoxyphenyl)-3-oxo-1-propen-1-yl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-1,4-Benzoxazin-3(4H)-one, 8-methoxy-6-[3-(4-methoxyphenyl)-3-oxo-1-propen-1-yl]- is a complex organic compound belonging to the benzoxazinone family This compound is characterized by its unique structure, which includes a benzoxazinone core with methoxy and propenyl substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,4-Benzoxazin-3(4H)-one, 8-methoxy-6-[3-(4-methoxyphenyl)-3-oxo-1-propen-1-yl]- typically involves reductive cyclization. One common method involves the reductive cyclization of 2-(2-nitrophenoxy)acetonitrile adducts in the presence of iron (Fe) and acetic acid. This method is known for its simplicity and high yield . The reaction conditions are mild, making it compatible with various functional groups.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure consistency and yield in large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
2H-1,4-Benzoxazin-3(4H)-one, 8-methoxy-6-[3-(4-methoxyphenyl)-3-oxo-1-propen-1-yl]- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: It can also undergo reduction reactions, particularly in the presence of reducing agents like hydrogen or hydrides.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing agents: Such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Catalysts: Such as palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce fully or partially reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
2H-1,4-Benzoxazin-3(4H)-one, 8-methoxy-6-[3-(4-methoxyphenyl)-3-oxo-1-propen-1-yl]- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 2H-1,4-Benzoxazin-3(4H)-one, 8-methoxy-6-[3-(4-methoxyphenyl)-3-oxo-1-propen-1-yl]- involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with cellular pathways critical for the survival of pathogens or cancer cells. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzothiazine: Another heterocyclic compound with a similar structure but containing sulfur instead of oxygen.
Phenothiazine: Contains an additional benzene ring and is known for its use in antipsychotic medications.
Benzoxazole: Similar structure but with a different arrangement of nitrogen and oxygen atoms.
Uniqueness
2H-1,4-Benzoxazin-3(4H)-one, 8-methoxy-6-[3-(4-methoxyphenyl)-3-oxo-1-propen-1-yl]- is unique due to its specific substituents and the resulting chemical properties. Its methoxy and propenyl groups confer distinct reactivity and potential biological activities that differentiate it from other similar compounds.
Eigenschaften
IUPAC Name |
8-methoxy-6-[(E)-3-(4-methoxyphenyl)-3-oxoprop-1-enyl]-4H-1,4-benzoxazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO5/c1-23-14-6-4-13(5-7-14)16(21)8-3-12-9-15-19(17(10-12)24-2)25-11-18(22)20-15/h3-10H,11H2,1-2H3,(H,20,22)/b8-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LERZILDGTGAMIX-FPYGCLRLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C=CC2=CC3=C(C(=C2)OC)OCC(=O)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)/C=C/C2=CC3=C(C(=C2)OC)OCC(=O)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[1-(3,4-dimethoxybenzoyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2950968.png)
![2-chloro-N-{[2-(morpholine-4-sulfonyl)phenyl]methyl}propanamide](/img/structure/B2950970.png)


![4-Methyl-2-[(4-methylphenyl)sulfanyl]-5,6,7,8-tetrahydroquinazoline](/img/structure/B2950975.png)

![ethyl 2-[6-oxo-3-styryl-5,6-dihydro-1(4H)-pyridazinyl]acetate](/img/structure/B2950978.png)
![N-tert-butyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2950983.png)
![2-(benzenesulfonyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B2950984.png)


